Benzonatate-d9 is a deuterated form of benzonatate, a non-narcotic cough suppressant. Benzonatate is primarily used to relieve coughs caused by various conditions, including lung cancer and other respiratory issues. The compound is sold under the brand name Tessalon and is recognized for its effectiveness in reducing the urge to cough by numbing the throat and lungs.
Benzonatate-d9 is synthesized through chemical processes that involve modifications to the standard benzonatate structure, incorporating deuterium atoms. This modification can enhance certain pharmacokinetic properties, making it a subject of interest in pharmaceutical research.
Benzonatate-d9 falls under the category of antitussives, which are medications designed to suppress coughing. It is classified as a local anesthetic and acts on the stretch receptors in the lungs, inhibiting the cough reflex.
The synthesis of Benzonatate-d9 involves several chemical reactions and techniques. Key methods include:
The synthesis process can be complex and may require specific conditions such as temperature control, inert atmospheres, and precise stoichiometric ratios to ensure high yields of the desired product.
Benzonatate-d9 retains the core structure of benzonatate but features deuterium atoms at specific positions on the aromatic ring or side chains. The molecular formula for Benzonatate-d9 can be represented as , where represents deuterium.
The molecular weight of Benzonatate-d9 is slightly higher than that of standard benzonatate due to the presence of deuterium. The structural formula can be illustrated as follows:
Benzonatate-d9 undergoes several chemical reactions typical of local anesthetics:
The reaction kinetics and pathways may differ from those of non-deuterated benzonatate due to isotope effects influencing reaction rates and mechanisms.
Benzonatate-d9 functions by acting on the peripheral nervous system. It binds to specific receptors in the lungs and throat, leading to:
The onset of action typically occurs within 15-20 minutes following administration, with effects lasting for several hours.
Benzonatate-d9 has potential applications in both clinical settings and research:
Benzonatate-d9 is a strategically deuterated analog of the non-narcotic antitussive drug benzonatate, where nine hydrogen atoms (–H) are replaced by deuterium (–D) to create a molecular formula of C₃₀H₄₄D₉NO₁₁ (molecular weight: 612.80 g/mol) [1] [8]. The deuteration occurs specifically on the n-butylamino side chain (–CD₂–CD₂–CD₃), attached to the para-position of the benzoate ester core [7] [10]. This labeling preserves the core structure of benzonatate—a nonaethylene glycol monomethyl ether ester of 4-(butylamino)benzoic acid—while introducing isotopic modifications designed to probe metabolic or pharmacokinetic behaviors [7] [10]. The ester linkage and polyether chain remain unchanged, ensuring the deuterated variant maintains the parent compound’s anesthetic activity on pulmonary stretch receptors [10].
Table 1: Structural Parameters of Benzonatate-d9 vs. Benzonatate
Property | Benzonatate-d9 | Benzonatate |
---|---|---|
Molecular Formula | C₃₀H₄₄D₉NO₁₁ | C₃₀H₅₃NO₁₁ |
Molecular Weight (g/mol) | 612.80 | 603.74 |
Deuteration Sites | –CD₂–CD₂–CD₃ (C4 alkyl) | –CH₂–CH₂–CH₃ (C4 alkyl) |
CAS Registry Number | N/A (labeled) | 104-31-4 (unlabeled) |
The synthesis of Benzonatate-d9 leverages deuterated alkyl precursors in a multi-step esterification process. A patented route involves reacting deuterated 1-bromobutane-d₉ (Br–CD₂–CD₂–CD₃) with methyl 4-aminobenzoate under alkaline conditions (e.g., K₂CO₃/Cs₂CO₃) to yield 4-(butylamino-d₉)benzoic acid [2] [5]. Subsequent esterification with nonaethylene glycol monomethyl ether is catalyzed by N,N′-dicyclohexylcarbodiimide (DCC) in aprotic solvents like dichloromethane-d₂ or tetrahydrofuran (THF) [5]. Alternative pathways utilize deuterium exchange agents such as D₂O/NaOD or DCO₃D in polar solvents (e.g., DMF-d₇, NMP-d₉), but these risk non-selective deuteration across the aromatic ring or polyether chain [5]. The precursor-driven method ensures >98% isotopic purity at the alkyl chain, confirmed by mass spectrometry [8]. Critical reaction parameters include:
Deuteration induces subtle but significant alterations in physicochemical properties:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra (CDCl₃, 400 MHz) of Benzonatate-d9 show signal depletion at δ 2.5–3.0 ppm (t, –N–CH₂–) and δ 0.8–1.3 ppm (m, –CH₂–CH₃), confirming deuteration at the butyl chain [5] [10]. ¹³C NMR detects triplet resonances at δ 42.5 ppm (–N–CD₂–) and δ 13.8 ppm (–CD₃) due to ¹JₖC-D coupling (22–25 Hz) [10].
Table 2: Key NMR Assignments for Benzonatate-d9
Nucleus | Chemical Shift (δ) | Multiplicity | Assignment |
---|---|---|---|
¹H | 8.05 ppm | Doublet | Aromatic ortho to ester |
¹H | 6.65 ppm | Doublet | Aromatic ortho to amine |
¹H | 3.50–3.70 ppm | Multiplet | –O–CH₂–CH₂–O– (polyether) |
¹³C | 166.2 ppm | Singlet | Ester carbonyl |
¹³C | 42.5 ppm | Triplet (¹J=23 Hz) | –N–CD₂– |
Infrared (IR) Spectroscopy
FT-IR spectra (KBr pellet) reveal identical carbonyl stretches at 1715 cm⁻¹ (ester C=O) and 1640 cm⁻¹ (aromatic C=C) for both compounds [9]. The C–D vibrations appear as weak absorptions at 2050–2250 cm⁻¹, distinguishable from C–H peaks (2850–3000 cm⁻¹) [10].
Mass Spectrometry (MS)
High-resolution ESI-MS displays a molecular ion peak at m/z 613.74 [M+H]⁺ for Benzonatate-d9 (vs. 604.73 for benzonatate). Fragmentation yields diagnostic ions at m/z 196.10 [C₁₁H₁₀D₉NO₂]⁺ (deuterated 4-butylaminobenzoate) and m/z 417.64 [M – C₁₁H₇D₉NO₂]⁺ (polyether chain) [8].
Single-crystal X-ray diffraction confirms that Benzonatate-d9 crystallizes in the triclinic space group P-1 with Z = 2 per unit cell [9]. The deuterated alkyl chain adopts an all-anti conformation, with C–D bond lengths averaging 1.09 Å (vs. C–H: 1.08 Å). Hydrogen bonding involves N–H···O (2.89 Å) between the amine and carbonyl oxygen, and O–H···O (2.65 Å) from lattice water, forming a 2D framework [9]. Thermodynamic studies reveal:
Table 3: Crystallographic Data for Benzonatate-d9
Parameter | Value |
---|---|
Crystal System | Triclinic |
Space Group | P-1 |
Unit Cell Dimensions | a = 12.8 Å, b = 18.2 Å, c = 10.1 Å |
Bond Length (C–D) | 1.09 Å |
Hydrogen Bond (N–H···O) | 2.89 Å |
Td | 175.3°C |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0